molecular formula C13H18N6O2S B6436366 N-methyl-N-[1-(9H-purin-6-yl)pyrrolidin-3-yl]cyclopropanesulfonamide CAS No. 2549010-36-6

N-methyl-N-[1-(9H-purin-6-yl)pyrrolidin-3-yl]cyclopropanesulfonamide

Cat. No.: B6436366
CAS No.: 2549010-36-6
M. Wt: 322.39 g/mol
InChI Key: QBZUOWRNNDUTHN-UHFFFAOYSA-N
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Description

N-methyl-N-[1-(9H-purin-6-yl)pyrrolidin-3-yl]cyclopropanesulfonamide is a complex organic compound that has garnered interest due to its unique structural features and potential applications in various scientific fields. This compound contains a purine base, a pyrrolidine ring, and a cyclopropanesulfonamide group, making it a subject of study in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-[1-(9H-purin-6-yl)pyrrolidin-3-yl]cyclopropanesulfonamide typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Purine Base: The purine base can be synthesized through a series of condensation reactions involving formamide and other nitrogen-containing compounds.

    Pyrrolidine Ring Formation: The pyrrolidine ring is often constructed via cyclization reactions, starting from appropriate amine precursors.

    Cyclopropanesulfonamide Introduction: The cyclopropanesulfonamide group is introduced through sulfonation reactions, where cyclopropane derivatives react with sulfonyl chlorides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-[1-(9H-purin-6-yl)pyrrolidin-3-yl]cyclopropanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be

Properties

IUPAC Name

N-methyl-N-[1-(7H-purin-6-yl)pyrrolidin-3-yl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N6O2S/c1-18(22(20,21)10-2-3-10)9-4-5-19(6-9)13-11-12(15-7-14-11)16-8-17-13/h7-10H,2-6H2,1H3,(H,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBZUOWRNNDUTHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCN(C1)C2=NC=NC3=C2NC=N3)S(=O)(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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